![molecular formula C15H20FNO3 B3013989 N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide CAS No. 2411260-39-2](/img/structure/B3013989.png)
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FTY720, and it has been found to have a wide range of effects on the body, including its ability to modulate the immune system, reduce inflammation, and promote cell survival.
Mechanism Of Action
The mechanism of action of FTY720 involves its ability to bind to sphingosine 1-phosphate (S1P) receptors on immune cells. This binding prevents the migration of immune cells from lymphoid organs to peripheral tissues, which can help to reduce inflammation and promote tissue repair.
Biochemical And Physiological Effects
FTY720 has been found to have a wide range of biochemical and physiological effects on the body. These effects include its ability to modulate the immune system, reduce inflammation, and promote cell survival. FTY720 has also been found to have neuroprotective effects, which may make it useful for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using FTY720 in lab experiments is its ability to modulate the immune system. This can be useful for studying the role of the immune system in various diseases and conditions. However, one limitation of using FTY720 is that it can be difficult to work with due to its complex synthesis method.
Future Directions
There are several future directions for research on FTY720. One area of research involves its potential applications in the treatment of neurological disorders, such as multiple sclerosis and Alzheimer's disease. Another area of research involves its potential applications in cancer treatment, as FTY720 has been found to have anti-tumor effects. Additionally, further research is needed to better understand the mechanism of action of FTY720 and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of FTY720 involves several steps, including the reaction of 4-fluorophenol with propargyl bromide to form 4-fluorophenylpropargyl ether. This compound is then reacted with 3-chloropropylamine to form 3-(4-fluorophenoxy)propylamine. The final step involves the reaction of this compound with 2-methoxyethyl acrylate to form FTY720.
Scientific Research Applications
FTY720 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its ability to modulate the immune system. FTY720 has been found to promote the migration of immune cells from lymphoid organs to peripheral tissues, which can help to reduce inflammation and promote tissue repair.
properties
IUPAC Name |
N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-3-15(18)17(10-12-19-2)9-4-11-20-14-7-5-13(16)6-8-14/h3,5-8H,1,4,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIABCAMUHCKSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCOC1=CC=C(C=C1)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

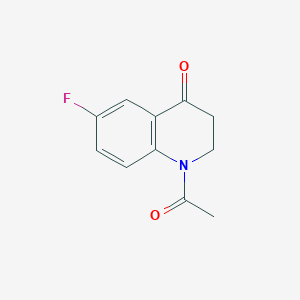
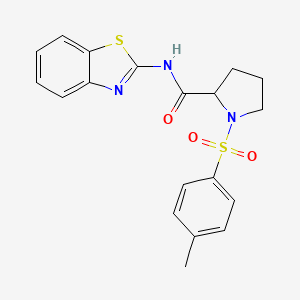
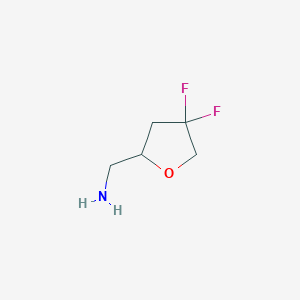
![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)
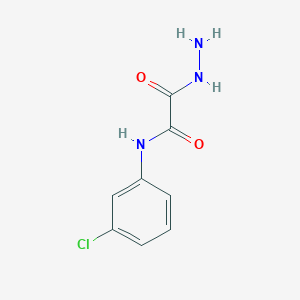
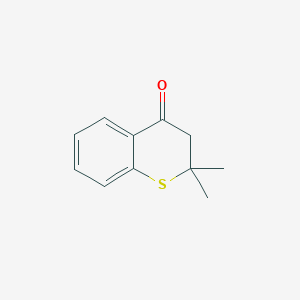
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)
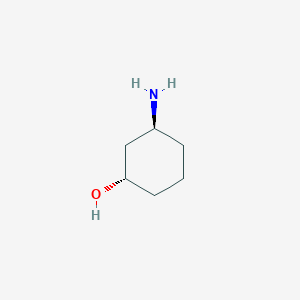

![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)
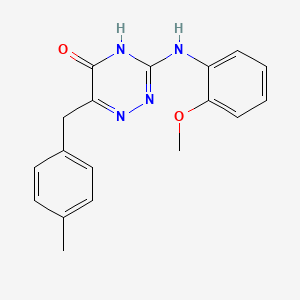
![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)
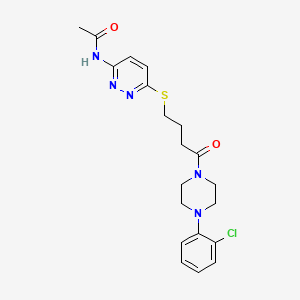
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)